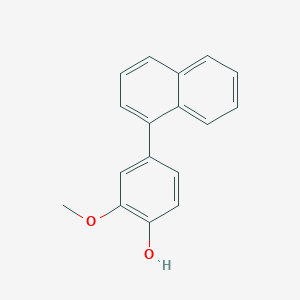

2-Methoxy-4-(naphthalen-1-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-naphthalen-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-19-17-11-13(9-10-16(17)18)15-8-4-6-12-5-2-3-7-14(12)15/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBITUJXWFXJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899827-12-4 | |

| Record name | 2-Methoxy-4-(1-naphthalenyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899827-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategic Route Optimization for 2 Methoxy 4 Naphthalen 1 Yl Phenol

Retrosynthetic Analysis of the Target Compound: Disconnection Approach

A retrosynthetic analysis of 2-Methoxy-4-(naphthalen-1-yl)phenol reveals several possible disconnection points for strategic bond formation. The most logical and widely employed disconnection is at the C-C single bond connecting the naphthalene (B1677914) and phenol (B47542) rings. This leads to two primary precursor fragments: a functionalized naphthalene derivative and a functionalized guaiacol (B22219) derivative.

Key Disconnections:

Aryl-Aryl Bond Disconnection: This is the most common approach, breaking the bond between the C4 of the phenol ring and the C1 of the naphthalene ring. This leads to precursors such as a 4-haloguaiacol and a 1-naphthaleneboronic acid (for Suzuki-Miyaura coupling) or a 1-halonaphthalene and a guaiacol derivative suitable for other cross-coupling reactions.

Naphthalene Ring Formation: A less common but viable strategy involves constructing the naphthalene ring onto a pre-existing functionalized benzene (B151609) derivative. This would involve annulation or cyclization reactions. nih.govwikipedia.orgscripps.edu

Phenol Ring Formation: This approach is generally less practical due to the complexities of forming a substituted benzene ring.

Development and Implementation of Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs. A convergent synthesis would involve preparing the naphthalene and phenol fragments separately and then coupling them in a late-stage step. A divergent approach would start from a common intermediate that could be elaborated into a variety of final products.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Aryl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds between aryl groups and are highly suitable for the synthesis of this compound. nih.govtandfonline.comacs.orgrsc.orgacs.orgorganic-chemistry.orgnumberanalytics.com

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for biaryl synthesis. wikipedia.org It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the target molecule, this could involve coupling 4-bromo-2-methoxyphenol (B1221611) with naphthalene-1-boronic acid or 1-bromonaphthalene (B1665260) with 2-methoxy-4-boronophenol. The reaction generally offers high yields and functional group tolerance. wikipedia.orgyonedalabs.commasterorganicchemistry.com

Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comnumberanalytics.comresearchgate.netbyjus.comwikipedia.org While not a direct route to the target biaryl, it could be used to synthesize a stilbene (B7821643) intermediate which could then be further modified. For instance, coupling 1-bromonaphthalene with 4-vinylguaiacol could be a potential step.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgrsc.orglibretexts.orgorganic-chemistry.org Similar to the Heck reaction, this would not directly yield the target compound but could be used to create an alkynyl-bridged intermediate that could subsequently be reduced.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | 4-Bromo-2-methoxyphenol | Naphthalene-1-boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4) | High yields, good functional group tolerance, mild reaction conditions. wikipedia.orgyonedalabs.commasterorganicchemistry.com |

| Heck | 1-Bromonaphthalene | 4-Vinylguaiacol | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Forms a C=C bond, requires subsequent reduction for biaryl synthesis. masterorganicchemistry.comnumberanalytics.combyjus.com |

| Sonogashira | 1-Bromonaphthalene | 4-Ethynylguaiacol | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Forms a C≡C bond, requires subsequent reduction. wikipedia.orgrsc.orglibretexts.org |

Electrophilic Aromatic Substitution Approaches for Phenol and Naphthalene Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups onto aromatic rings, which is crucial for preparing the necessary precursors for cross-coupling reactions.

Phenol Functionalization: Guaiacol (2-methoxyphenol) can undergo electrophilic substitution. The directing effects of the hydroxyl and methoxy (B1213986) groups will influence the position of the incoming electrophile. Halogenation (e.g., bromination) would be a key step to introduce a leaving group at the 4-position for subsequent cross-coupling.

Naphthalene Functionalization: Naphthalene is more reactive than benzene in electrophilic aromatic substitution reactions. ucalgary.calibretexts.orgwordpress.comvedantu.com Substitution typically occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. onlineorganicchemistrytutor.com This allows for the direct introduction of functional groups like nitro or halo groups, which can then be converted to other functionalities needed for coupling. For instance, nitration of naphthalene followed by reduction and diazotization could lead to a variety of 1-substituted naphthalenes. vedantu.com

Cyclization and Annulation Strategies for Naphthalene Ring Formation

An alternative to coupling pre-formed rings is the construction of the naphthalene ring system onto a functionalized benzene precursor.

Haworth Synthesis: This classical method involves the Friedel-Crafts acylation of a benzene derivative with succinic anhydride, followed by a series of reduction and cyclization steps to form the naphthalene ring. iptsalipur.org

Modern Annulation Methods: More contemporary methods involve the cyclization of appropriately substituted precursors. For example, the [4+2] cycloaddition (Diels-Alder reaction) of a suitable diene and dienophile can be used to construct the six-membered ring of the naphthalene system. nih.govrsc.org Other strategies include the electrophilic cyclization of alkynes and annulation of arenes. nih.govwikipedia.orgscripps.edunih.govnih.gov A recently reported method involves the nitrogen-to-carbon transmutation of isoquinolines to afford substituted naphthalenes. nih.govcitedrive.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, Catalysts, Ligands, and Reagent Stoichiometry

The success of any synthetic route hinges on the careful optimization of reaction conditions. rsc.orgacs.orgrsc.org

Temperature: The reaction temperature can significantly influence reaction rates and selectivity. For instance, in the sulfonation of naphthalene, the product distribution is temperature-dependent. wordpress.com Microwave irradiation has been shown to accelerate some cross-coupling reactions. mdpi.com

Solvent Systems: The choice of solvent is critical, affecting solubility of reactants, catalyst stability, and reaction mechanism. For Suzuki-Miyaura couplings, a variety of solvents can be used, including ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and often in combination with water. yonedalabs.comreddit.com

Catalysts and Ligands: The palladium catalyst and its associated ligands play a pivotal role in cross-coupling reactions. The ligand can influence the catalyst's activity, stability, and selectivity. acs.org For challenging couplings, specialized ligands like bulky phosphines or N-heterocyclic carbenes (NHCs) may be required. acs.org

Reagent Stoichiometry: The ratio of reactants, base, and catalyst loading must be carefully controlled to maximize yield and minimize side reactions.

| Parameter | Importance in Synthesis | Examples of Considerations |

| Temperature | Affects reaction rate and selectivity. | Low vs. high temperature sulfonation of naphthalene yields different isomers. wordpress.com |

| Solvent | Influences solubility, catalyst activity, and reaction pathway. | Use of aqueous co-solvents in Suzuki-Miyaura reactions. yonedalabs.com |

| Catalyst/Ligand | Determines reaction efficiency and scope. | Use of specialized ligands for difficult cross-couplings. acs.orgacs.org |

| Reagents | Stoichiometry impacts yield and purity. | Optimizing the ratio of aryl halide to boronic acid in Suzuki couplings. |

Application of Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. mdpi.comjk-sci.com

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. wikipedia.orgjocpr.comnumberanalytics.comnumberanalytics.com Addition and cycloaddition reactions generally have high atom economy, while substitution and elimination reactions are less efficient. Palladium-catalyzed cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts. wikipedia.orgjocpr.com

Solvent Selection: The choice of solvent has a significant environmental impact. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. For Suzuki-Miyaura reactions, research has focused on identifying more environmentally benign solvents to replace hazardous ones like THF. acs.orgacs.org Water is often a green choice as a co-solvent. yonedalabs.com

Waste Minimization: This principle is closely linked to atom economy. By designing more efficient reactions and minimizing the use of stoichiometric reagents and protecting groups, the amount of waste generated can be significantly reduced. Catalytic reactions are inherently greener than stoichiometric ones in this regard.

Purification Techniques and Yield Enhancement Strategies

The isolation and purification of this compound from crude reaction mixtures are critical steps that significantly influence the final yield and purity of the compound. The selection of an appropriate purification strategy is contingent on the scale of the synthesis, the nature of the impurities present, and the desired final purity. Commonly employed techniques include column chromatography and recrystallization, each with specific parameters that can be optimized to enhance separation efficiency and maximize product recovery.

Column Chromatography

Column chromatography is a widely utilized method for the purification of this compound, offering effective separation from byproducts and unreacted starting materials. The choice of stationary phase and eluent system is paramount for achieving optimal separation.

Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the purification of phenolic compounds due to its polarity and ability to form hydrogen bonds. The particle size of the silica gel influences the resolution of the separation, with smaller particle sizes providing higher surface area and better separation, albeit with slower flow rates. Alumina can also be employed as a stationary phase, particularly for less acidic compounds.

Eluent System: The mobile phase, or eluent, is selected based on the polarity of the target compound and the impurities. For this compound, a non-polar solvent system is typically employed to effectively elute the compound from the polar silica gel. A common approach involves using a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a slightly more polar solvent such as dichloromethane (B109758) or ethyl acetate. The ratio of these solvents is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For instance, a system of petroleum ether and dichloromethane in a 4:1 (v/v) ratio has been found to be effective for the purification of similar bi-aryl compounds. rsc.org Gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can also be a powerful technique to separate compounds with a wide range of polarities.

High-performance liquid chromatography (HPLC) offers a more advanced and efficient method for both analytical and preparative-scale purification. Reverse-phase HPLC, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase, is particularly well-suited for separating phenolic compounds. A mobile phase consisting of acetonitrile (B52724) and water is a common choice for such separations.

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent used in the column. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the compound through the column. | Petroleum ether/Dichloromethane, Hexane/Ethyl Acetate |

| Elution Technique | The method of passing the eluent through the column. | Isocratic (constant solvent composition), Gradient (varying solvent composition) |

| Detection Method | The technique used to monitor the fractions as they elute from the column. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection: An ideal solvent for the recrystallization of this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor. For compounds with a naphthalene moiety, solvents such as benzene mixed with a less polar co-solvent like hexane have been used effectively for recrystallization. orgsyn.org The choice of solvent is critical; for instance, for the related compound 6-methoxy-2-naphthol, a benzene-hexane mixture has been successfully employed. orgsyn.org

Yield Enhancement: To maximize the yield during recrystallization, it is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified compound. The cooling process should be gradual to allow for the formation of well-defined, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product. After filtration, washing the collected crystals with a small amount of cold, fresh solvent can help remove any residual mother liquor without significantly dissolving the product.

| Parameter | Description | Considerations for Optimization |

| Solvent | The liquid in which the compound is dissolved and recrystallized. | High solubility at high temperature, low solubility at low temperature. |

| Cooling Rate | The speed at which the hot solution is cooled to induce crystallization. | Slow cooling generally leads to purer, larger crystals. |

| Seeding | The addition of a small crystal of the pure compound to induce crystallization. | Can be used if crystallization does not occur spontaneously. |

| Washing | Rinsing the collected crystals to remove residual impurities. | Use a small amount of cold, fresh solvent. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxy 4 Naphthalen 1 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the use of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial relationships within 2-Methoxy-4-(naphthalen-1-yl)phenol can be assembled.

¹H NMR and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal connectivity between adjacent protons.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a series of 2D NMR experiments are employed. princeton.eduwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduyoutube.com It is instrumental in tracing out the spin systems within the molecule, such as the protons on the phenol (B47542) and naphthalene (B1677914) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.orgemerypharma.com This is a powerful tool for assigning carbon signals based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). wikipedia.orgyoutube.com HMBC is crucial for connecting the different fragments of the molecule, for instance, linking the methoxy (B1213986) group to the phenolic ring and the phenolic ring to the naphthalene moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the three-dimensional structure and conformation of the molecule in solution.

A detailed analysis of these NMR spectra allows for the complete and unambiguous assignment of all proton and carbon atoms in this compound.

Table 1: Representative NMR Data for Methoxy-Phenol and Naphthalene Moieties Note: The following table provides representative, not specific, chemical shift ranges for the types of protons and carbons found in this compound, based on similar structures. Actual values for the target compound may vary.

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Phenolic -OH | 4.5 - 8.0 | - |

| Aromatic C-H | 6.5 - 8.5 | 110 - 135 |

| Methoxy -OCH₃ | 3.7 - 4.0 | 55 - 60 |

| Phenolic C-O | - | 145 - 160 |

| Naphthalene C-C | - | 120 - 135 |

| Naphthalene C-H | 7.4 - 8.2 | 123 - 129 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of this compound. By providing a highly accurate mass measurement, HRMS allows for the confident determination of the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule breaks into smaller, characteristic fragments. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the methoxy, phenol, and naphthalene units.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijpsjournal.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1300 |

The presence and position of these bands provide strong evidence for the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule. ijpsjournal.com

For this compound, the extended π-conjugated system encompassing the naphthalene and phenol rings is expected to give rise to strong absorptions in the UV region. The UV-Vis spectrum can be used to confirm the presence of this conjugated system and can also be useful for quantitative analysis. The π-π* transitions of the naphthalene ring are typically observed in the 220-300 nm range. ijpsjournal.comijpsjournal.com

High-Resolution Chromatography for Purity Assessment and Isolation

High-resolution chromatographic techniques are vital for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for determining the purity of non-volatile organic compounds. sielc.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. lcms.cz The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized phenols, GC-MS is a powerful analytical technique. epa.govmdpi.com The sample is vaporized and separated by gas chromatography, and the individual components are then detected and identified by mass spectrometry. This provides both retention time and mass spectral data, allowing for highly confident identification and purity assessment.

X-ray Crystallography for Single-Crystal Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the ultimate proof of its three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. It can provide highly accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 Naphthalen 1 Yl Phenol

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of electron distribution and its influence on molecular properties. For 2-Methoxy-4-(naphthalen-1-yl)phenol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior. DFT, particularly with hybrid functionals like B3LYP or M06-2X, offers a balance of computational cost and accuracy for molecules of this size. researchgate.net Ab initio methods, while more computationally intensive, can provide benchmark results. These calculations are typically performed using well-defined basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets, which describe the atomic orbitals used to construct the molecular orbitals. researchgate.networldwidejournals.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For this compound, key structural parameters include the bond lengths, bond angles, and, crucially, the dihedral angle between the phenolic ring and the naphthalene (B1677914) moiety.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents typical, non-experimental data expected from a DFT/B3LYP/6-311+G(d,p) calculation for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O-H (Phenolic) | 0.97 Å |

| C-O (Phenolic) | 1.37 Å | |

| C-O (Methoxy) | 1.38 Å | |

| C-C (Inter-ring) | 1.49 Å | |

| Bond Angle | C-O-H (Phenolic) | 109.5° |

| C-C-O (Phenolic) | 118.0° | |

| Dihedral Angle | Phenol-Naphthalene | ~45° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wpmucdn.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the hydroxyl and methoxy (B1213986) oxygen atoms. This indicates that these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed across the electron-accepting naphthalene ring system. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.netijsrst.com

Table 2: Predicted FMO Properties of this compound (Illustrative Data) This table presents typical, non-experimental data expected from a DFT calculation for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other species. youtube.com The ESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich), while blue signifies areas of most positive potential (electron-poor), and green represents neutral regions.

In an ESP map of this compound, the most negative potential (red/yellow) would be concentrated around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. The area around the acidic hydrogen of the hydroxyl group would exhibit a strong positive potential (blue), confirming its susceptibility to deprotonation. The naphthalene ring would show a mix of neutral and slightly negative regions, characteristic of an aromatic system.

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate or interpret experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). epstem.net By comparing the calculated ¹H and ¹³C NMR spectra with experimental results, one can confirm the molecular structure. acs.org For this compound, calculations would predict distinct signals for the phenolic proton, the methoxy protons, and the various aromatic protons on both rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netijsrst.com The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions within the aromatic systems).

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The predicted wavenumbers are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. This allows for the assignment of specific vibrational modes, such as the characteristic O-H stretching of the phenol group (~3500-3600 cm⁻¹), the C-O stretching of the ether and phenol groups, and the various C-H and C=C stretching and bending modes of the aromatic rings.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents typical, non-experimental data expected from DFT calculations for illustrative purposes.

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (Phenolic OH) | 5.5 - 6.5 ppm |

| δ (Methoxy OCH₃) | ~3.9 ppm | |

| ¹³C NMR | δ (C-OH) | 145 - 150 ppm |

| δ (C-OCH₃) | 148 - 152 ppm | |

| UV-Vis (TD-DFT) | λmax | ~290 nm, ~320 nm |

| IR (Scaled) | ν(O-H) stretch | ~3550 cm⁻¹ |

| ν(C-O) stretch | ~1250 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations provide static pictures of a molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. acs.org By simulating the movements of the molecule and surrounding solvent molecules, MD can reveal the accessible conformational landscapes and the influence of the solvent on the structure.

For this compound, an MD simulation in a solvent like water or methanol (B129727) would show the dynamic rotation around the C-C bond connecting the two ring systems. It would also provide detailed information on the hydrogen bonding interactions between the phenolic hydroxyl and methoxy groups and the solvent molecules, which can stabilize certain conformations and influence the molecule's solubility and reactivity.

Investigation of Proton Transfer and Acidity (pKa) of the Phenolic Moiety through Computational Models

The acidity of the phenolic proton (pKa) is a critical property that governs the molecule's behavior in different pH environments. Computational models provide a robust way to predict pKa values. A common method is the "direct approach," which calculates the Gibbs free energy of the acid dissociation reaction (Phenol-OH ⇌ Phenol-O⁻ + H⁺) in a simulated solvent environment. nih.govtorvergata.it

This involves performing separate geometry optimizations and energy calculations for both the protonated (neutral) and deprotonated (anionic) forms of the molecule. The effect of the solvent is crucial and is typically included using a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). nih.gov For higher accuracy, one or more explicit solvent molecules can be included in the calculation to model the specific hydrogen-bonding interactions at the reaction center. torvergata.it The calculated free energy change (ΔG) is then used to determine the theoretical pKa.

Mechanistic Insights into Proposed Reaction Pathways via Transition State Analysis

The investigation of reaction mechanisms at a molecular level is a fundamental aspect of computational chemistry. For a molecule like this compound, theoretical studies would likely focus on reactions such as oxidation, electrophilic substitution, or polymerization, which are characteristic of phenolic and aromatic compounds.

To gain mechanistic insights, computational chemists employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a proposed reaction. This process involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.

A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. The energy barrier, calculated as the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate.

For instance, in a hypothetical oxidation reaction of this compound, researchers would model the interaction with an oxidizing agent. Transition state analysis would reveal the precise geometry of the interacting molecules at the point of maximum energy, including bond-breaking and bond-forming distances. This information would elucidate whether the reaction proceeds via a hydrogen atom transfer from the phenolic hydroxyl group or through an addition reaction on the aromatic rings.

Similarly, for an electrophilic substitution reaction, transition state analysis could differentiate between substitution on the phenol ring versus the naphthalene ring system. The calculated energy barriers for each pathway would indicate the most likely site of reaction. Studies on the oxidation of naphthalene initiated by OH radicals have utilized DFT methods to explore such reaction pathways, identifying addition to the aromatic ring and H-atom abstraction as key initial steps. researchgate.net Research on the acid-catalyzed reactions of naphthalene to form mesophase pitches has also employed DFT to delineate complex reaction pathways involving protonation, electrophilic additions, and dehydrogenation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. This is achieved through the calculation of various molecular descriptors that quantify different aspects of the molecule's structure. While direct QSAR studies on this compound are not published, we can outline the types of descriptors that would be calculated in such an investigation.

These descriptors are typically categorized into several groups:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors provide information about its size and shape. Examples include molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. For this compound, these would be of particular interest. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and are crucial for understanding reactivity.

HOMO-LUMO gap: This provides an indication of the molecule's chemical stability.

Dipole moment: This describes the polarity of the molecule.

Atomic charges: These indicate the distribution of electron density within the molecule and can highlight potential reactive sites.

Molecular Electrostatic Potential (MEP): This visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack.

Computational studies on related compounds, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have utilized DFT to calculate such quantum chemical descriptors to understand the molecule's electronic nature. nih.govacs.org Similarly, QSAR models have been developed for other classes of compounds, like 1, 2, 3-triazole-pyrimidine derivatives, using DFT-calculated molecular descriptors to predict their bioactivities. nih.gov

The calculated descriptors for this compound could then be used to build a QSAR model using statistical methods like multiple linear regression or machine learning algorithms. Such a model would aim to predict a specific activity or property based on a combination of these descriptors.

The following table provides an illustrative example of the types of QSAR descriptors that would be calculated for this compound. Please note that the values are hypothetical and for demonstration purposes only, as specific published data is unavailable.

| Descriptor Category | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 264.31 g/mol |

| Number of Aromatic Rings | 2 | |

| Topological | Wiener Index | 1234 |

| First-order Connectivity Index | 8.96 | |

| Geometrical | Molecular Surface Area | 280.5 Ų |

| Molecular Volume | 250.1 ų | |

| Quantum-Chemical | HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 4.6 eV | |

| Dipole Moment | 2.5 D |

Chemical Reactivity and Derivatization Studies of 2 Methoxy 4 Naphthalen 1 Yl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic and Naphthyl Moieties: Regioselectivity and Kinetics

The phenolic portion of 2-Methoxy-4-(naphthalen-1-yl)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. byjus.com Given that the para position is occupied by the naphthalene (B1677914) ring, substitution is expected to occur at the positions ortho to the hydroxyl group. The hydroxyl group is a more powerful activating group than the methoxy group, further influencing the position of substitution.

Common electrophilic aromatic substitution reactions applicable to phenols include:

Halogenation: Reaction with bromine in a non-polar solvent can introduce bromine atoms onto the aromatic ring. uci.edu Due to the high activation of the ring, this reaction can proceed even without a Lewis acid catalyst. uci.edu

Nitration: Treatment with dilute nitric acid can yield nitro-substituted phenols. byjus.com The conditions must be carefully controlled to avoid oxidation of the phenol (B47542).

Friedel-Crafts Reactions: While the presence of the phenolic hydroxyl group can complicate Friedel-Crafts alkylation and acylation due to its interaction with the Lewis acid catalyst, these reactions can be achieved under specific conditions, often requiring protection of the hydroxyl group. masterorganicchemistry.com

The naphthalene ring system is also susceptible to electrophilic attack, although it is generally less reactive than the highly activated phenolic ring. The regioselectivity of substitution on the naphthalene ring is influenced by the position of the existing substituent and the nature of the electrophile.

Oxidation and Reduction Pathways Involving the Phenolic Hydroxyl Group and Aromatic Rings

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, phenols can be oxidized to quinones or undergo oxidative coupling reactions. The presence of the electron-donating methoxy group can influence the oxidation potential.

Conversely, the aromatic rings can be subjected to reduction under specific conditions. Catalytic hydrogenation, for instance, can reduce the aromatic rings to their corresponding saturated cycloalkane derivatives. A method for producing 4-(2'-methoxyethyl)phenol involves the reduction of α-methoxy-4-hydroxyacetophenone using hydrogen gas and a catalyst. google.com This suggests that the benzene (B151609) ring of the parent compound could be reduced, although the conditions would need to be carefully selected to avoid reduction of the naphthalene ring if desired.

Functional Group Interconversions at the Phenolic Hydroxyl: Etherification, Esterification, Acylation

The phenolic hydroxyl group is a prime site for functional group interconversions, providing a straightforward route to a variety of derivatives. imperial.ac.uk

Etherification: The hydroxyl group can be readily converted to an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, reacts with an alkyl halide.

Esterification: Phenols can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a coupling agent.

Acylation: Similar to esterification, acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or anhydride, to form a phenyl ester.

These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the electronic and steric properties of the molecule. imperial.ac.uk

Metal-Catalyzed Functionalization and Coupling Reactions for Further Structural Diversification

Modern synthetic methods offer powerful tools for the further derivatization of this compound through metal-catalyzed cross-coupling reactions. These reactions typically involve the conversion of the phenolic hydroxyl group into a better leaving group, such as a triflate or tosylate, or the introduction of a halide onto one of the aromatic rings.

Once functionalized, the molecule can participate in a variety of coupling reactions, including:

Suzuki Coupling: Reaction of a boronic acid derivative with an aryl halide or triflate, catalyzed by a palladium complex.

Heck Coupling: Palladium-catalyzed reaction of an alkene with an aryl halide or triflate.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl halide or triflate.

These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Synthesis of Structurally Modified Analogs for Systematic Structure-Activity Relationship (SAR) Exploration

The synthesis of structurally modified analogs of this compound is crucial for exploring structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can probe the influence of various structural features on its biological activity.

Key modifications could include:

Alteration of the Phenolic Moiety:

Varying the position of the hydroxyl and methoxy groups.

Replacing the methoxy group with other alkoxy groups or electron-withdrawing/donating substituents.

Modification of the Naphthalene Ring:

Introducing substituents at different positions on the naphthalene ring.

Replacing the naphthalene ring with other aromatic or heteroaromatic systems.

Changes to the Linker:

If a linker is present between the phenolic and naphthyl moieties in a derivative, its length and flexibility can be altered.

For example, the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone demonstrates the creation of a chalcone (B49325) derivative, which incorporates both the methoxy-phenyl and naphthalene motifs. acs.org Such analogs are then typically screened for their biological activities to build a comprehensive SAR profile.

Exploration of in Vitro Chemical and Biological Interactions of 2 Methoxy 4 Naphthalen 1 Yl Phenol

Investigation of Antioxidant and Radical Scavenging Capabilities via In Vitro Assays

No studies reporting the antioxidant and radical scavenging capabilities of 2-Methoxy-4-(naphthalen-1-yl)phenol were identified. The evaluation of a compound's antioxidant potential typically involves a battery of assays to assess different aspects of its reactivity towards free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

No data on the DPPH or ABTS radical scavenging activity of this compound is available in the public domain. These common spectrophotometric assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH and ABTS radicals, respectively, resulting in a color change that can be quantified. nih.govgrafiati.com Phenolic compounds, in general, are known to exhibit radical scavenging activity in these assays. nih.govupm.edu.my

Ferric Reducing Antioxidant Power (FRAP) Assay

There are no published results from a Ferric Reducing Antioxidant Power (FRAP) assay for this compound. The FRAP assay assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in the formation of an intense blue color. nih.gov This assay measures the electron-donating capacity of a compound.

Oxygen Radical Absorbance Capacity (ORAC) Assessment

An Oxygen Radical Absorbance Capacity (ORAC) assessment for this compound has not been reported in the scientific literature. The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). It measures the antioxidant's capacity to quench radicals via a hydrogen atom transfer mechanism.

Mechanistic Elucidation of Antioxidant Action (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer)

Without experimental data, the precise antioxidant mechanism of this compound cannot be elucidated. Phenolic antioxidants can act through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical. nih.gov In the SET mechanism, the phenol (B47542) donates an electron to the radical, followed by proton transfer (SET-PT) or preceded by proton loss (Sequential Proton Loss Electron Transfer or SPLET). nih.govnih.gov The dominant mechanism is influenced by the compound's structure, the solvent, and the nature of the radical. nih.gov The presence of the electron-donating methoxy (B1213986) group and the extended conjugation provided by the naphthalene (B1677914) ring would theoretically influence the stability of the resulting phenoxyl radical, a key factor in its antioxidant activity.

In Vitro Enzyme Inhibition Studies

No specific data regarding the in vitro inhibition of enzymes by this compound were found. Phenolic compounds are known to interact with and modulate the activity of various enzymes by binding to active or allosteric sites, which can lead to inhibition. nih.govnih.gov For example, studies on structurally different phenols have shown inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS) and carbonic anhydrases. nih.govnih.gov Similarly, other complex molecules containing methoxy-phenol or naphthalene moieties have been investigated for their effects on enzymes like extracellular signal-regulated kinase (ERK), STAT3, and VEGFR2. nih.govnih.gov However, no such studies have been published for the specific compound .

Cytotoxicity Assessment in Defined Cell Lines

No publicly available scientific studies detailing the cytotoxicity of this compound in any defined cell lines were identified. Consequently, there are no reported IC50 values or elucidated cellular mechanisms of action for this specific compound.

Photochemical and Photobiological Reactivity Studies

There is a lack of accessible research on the photochemical and photobiological reactivity of this compound. Investigations into how this compound interacts with light and its subsequent biological effects have not been documented in the reviewed scientific literature.

Future Research Directions and Potential Academic Applications

Development of Advanced and Sustainable Synthetic Methodologies for Related Naphthalene-Phenol Architectures

The efficient and environmentally benign synthesis of complex molecules is a paramount goal in modern organic chemistry. For naphthalene-phenol architectures like 2-Methoxy-4-(naphthalen-1-yl)phenol, the development of advanced and sustainable synthetic methodologies is a critical area of future research. Traditional cross-coupling reactions, while effective, often rely on expensive catalysts, harsh reaction conditions, and environmentally challenging solvents.

Future efforts should focus on greener alternatives. This includes the refinement of transition metal-catalyzed cross-couplings, such as the Suzuki-Miyaura and Ullmann reactions, to utilize more abundant and less toxic metals, such as copper and iron. nih.govrsc.org The development of catalyst systems that operate in aqueous media or under solvent-free conditions would significantly enhance the sustainability of these syntheses. google.com

Furthermore, exploring transition metal-free synthetic routes presents a compelling avenue. researchgate.net Methods like aryne-mediated biaryl synthesis offer a different mechanistic pathway to construct the C-C bond between the naphthalene (B1677914) and phenol (B47542) rings under mild conditions. researchgate.net The investigation of photocatalyzed reactions, which harness light energy to drive chemical transformations, also holds promise for developing more sustainable synthetic protocols.

A key challenge in the synthesis of asymmetrically substituted biaryls is controlling regioselectivity. For a compound like this compound, this involves selectively forming the bond at the C4 position of the 2-methoxyphenol moiety and the C1 position of the naphthalene ring. Future research should aim to develop highly regioselective methods to avoid the formation of isomeric byproducts.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Method | Catalyst/Reagent | Potential Advantages | Key Research Focus |

| Modified Suzuki-Miyaura Coupling | Palladium or Nickel-based catalysts with specialized ligands | High yields, good functional group tolerance. researchgate.net | Development of catalysts for room temperature reactions in green solvents. |

| Modified Ullmann Condensation | Copper-based catalysts | Lower cost compared to palladium. | Overcoming the often-required high reaction temperatures. ugent.be |

| Aryne-Mediated Synthesis | Generation from silylaryl triflates | Transition metal-free, mild conditions. researchgate.net | Control of regioselectivity in the trapping of the aryne intermediate. |

| Photocatalysis | Organic dyes or semiconductor nanoparticles | Use of light as a renewable energy source. | Improving reaction efficiency and selectivity. |

Further Elucidation of Mechanistic Pathways in Observed Chemical Transformations and Biological Interactions

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. For the synthesis of this compound and related compounds, further elucidation of the mechanistic pathways of the coupling reactions is a crucial research direction.

In the context of Suzuki-Miyaura coupling, while the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established, the specific roles of ligands, bases, and solvents in the context of phenol substrates warrant deeper investigation. researchgate.net Similarly, the mechanism of the Ullmann condensation, particularly with less reactive aryl halides and phenols, is still an area of active research. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition states and reaction intermediates, helping to rationalize experimental observations and guide the design of improved catalytic systems. nih.govresearchgate.net

Beyond synthesis, the potential biological interactions of this compound are of academic interest. While this article strictly excludes clinical applications, understanding the fundamental interactions of this molecule with biological macromolecules can provide valuable information for the broader field of chemical biology. Mechanistic studies could involve investigating its potential to interact with enzymes or receptors, which could be explored through techniques like molecular docking and in vitro binding assays.

Exploration in Material Science Applications (e.g., organic electronics, polymer chemistry, photocatalysis, sensors – excluding human contact or clinical use)

The unique photophysical and electronic properties of the naphthalene moiety make naphthalene-phenol derivatives attractive candidates for various material science applications. Future research should explore the potential of this compound and its derivatives in these areas, with a strict focus on non-clinical and non-contact uses.

Organic Electronics: The extended π-system of the naphthalene ring suggests that this compound could serve as a building block for organic semiconductors. Research could focus on synthesizing oligomers or polymers incorporating this unit and evaluating their charge transport properties for potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Polymer Chemistry: The phenolic hydroxyl group provides a reactive handle for polymerization. Future work could involve the synthesis of polyesters, polyethers, or epoxy resins incorporating the this compound unit. The rigid naphthalene group would be expected to enhance the thermal stability and mechanical properties of the resulting polymers.

Photocatalysis: Naphthalene derivatives have been investigated for their photocatalytic activity. Research could explore the use of this compound as a photosensitizer or as a component in novel photocatalytic systems for applications such as organic synthesis or environmental remediation (excluding applications involving human contact).

Sensors: The fluorescence properties of the naphthalene ring are sensitive to its local environment. This opens up the possibility of developing chemosensors based on this compound. By introducing appropriate functional groups, it may be possible to design molecules that exhibit a change in their fluorescence upon binding to specific analytes, for non-clinical diagnostic or environmental monitoring purposes.

Computational Design and Synthesis of Chemically Modified Analogs for Targeted Mechanistic Studies

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. Future research should leverage computational methods, such as DFT and time-dependent DFT (TD-DFT), to design and predict the properties of chemically modified analogs of this compound. researchgate.net

By systematically varying the substituents on both the phenol and naphthalene rings, it is possible to tune the electronic properties (e.g., HOMO/LUMO energy levels), steric hindrance, and potential for intermolecular interactions. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the molecule's redox potential and its absorption and emission spectra.

These in silico predictions can then guide the synthesis of a targeted library of analogs. The experimental characterization of these compounds would, in turn, provide valuable data to refine the computational models, creating a powerful feedback loop for molecular design. This approach can be particularly useful for probing structure-activity relationships in the context of the material science applications mentioned above, as well as for fine-tuning the reactivity of the molecule in synthetic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methoxy-4-(naphthalen-1-yl)phenol, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis often involves coupling naphthalene derivatives (e.g., naphthalen-1-ol) with methoxyphenol precursors via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key reagents include diphenyl phosphate or palladium catalysts, with solvents like dichloromethane or tetrahydrofuran. Reaction temperatures (80–100°C) and durations (12–24 hours) are critical for optimizing yields .

- Purification : Column chromatography using ethyl acetate/hexane mixtures is standard. Melting point analysis (e.g., 179°C) and NMR spectroscopy validate purity .

Q. How can spectroscopic techniques (e.g., NMR, GC-MS) characterize this compound, and what spectral markers are diagnostic?

- NMR : Aromatic proton signals in the δ 6.5–8.5 ppm range (naphthalene and phenol rings) and methoxy groups at δ ~3.8 ppm are key identifiers. C NMR distinguishes quaternary carbons in the naphthalene system .

- GC-MS : Molecular ion peaks (e.g., m/z 264 for CHO) and fragmentation patterns confirm structural integrity. Co-elution with standards ensures accuracy .

Q. What are the stability and handling precautions for this compound under laboratory conditions?

- Stability : Stable at room temperature but degrades above 200°C. Avoid exposure to strong oxidizers or acidic/basic conditions to prevent decomposition .

- Safety : Use PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-approved P95 masks). Fume hoods are mandatory during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT Applications : Gaussian 09 simulations optimize molecular geometry and calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps (e.g., ~4.5 eV) predict electron donor-acceptor behavior, relevant for photocatalytic or biological activity .

- Mulliken Charges : Partial charges on methoxy oxygen and phenolic hydroxyl guide reactivity in electrophilic substitution or hydrogen-bonding interactions .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy) for this compound?

- Experimental Design : Conduct dose-response assays across multiple cell lines (e.g., Gram-positive/-negative bacteria, fungal strains) to clarify specificity. Use positive controls (e.g., eugenol for antioxidant studies) to benchmark activity .

- Data Analysis : Apply multivariate statistics to disentangle synergistic effects from co-occurring compounds in crude extracts. LC-MS/MS can isolate and quantify the target molecule’s contribution .

Q. How does the compound’s structure-activity relationship (SAR) influence its interaction with biological targets (e.g., enzymes, receptors)?

- Key Features : The naphthalene moiety enhances hydrophobic interactions with protein pockets, while the methoxy group modulates electron density for redox activity. Comparative studies with analogs (e.g., 3-methoxy-2-naphthol) reveal substituent effects on binding affinity .

- In Silico Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or bacterial efflux pumps. Validate predictions with in vitro inhibition assays .

Methodological Considerations

Q. What protocols validate crystallographic data for this compound derivatives?

- Single-Crystal X-Ray Diffraction : SHELX programs refine unit cell parameters and thermal displacement parameters. High-resolution data (<1.0 Å) ensure accurate bond-length measurements. Twinning or disorder requires PLATON/SQUEEZE corrections .

- Cross-Validation : Compare experimental results with Cambridge Structural Database entries for analogous naphthol derivatives to identify outliers .

Q. How can environmental exposure of this compound be mitigated in laboratory waste streams?

- Waste Management : Adsorb liquid waste onto vermiculite or activated carbon before disposal. Avoid aqueous release due to potential bioaccumulation risks. Incineration in EPA-approved facilities ensures complete degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.